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Compound of Interest

Compound Name: SAR-260301

Cat. No.: B612263

This technical support center provides researchers, scientists, and drug development
professionals with information regarding the terminated clinical trial of SAR-260301, a selective
PI3K inhibitor.

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the termination of the SAR-260301 clinical trial?

The clinical development of SAR-260301 was terminated because it was not possible to
achieve a drug exposure level sufficient to effectively inhibit the PI3K pathway.[1] This was due
to the rapid clearance of the compound from the body.[1][2] Although pharmacologically active
concentrations were reached, they were not sustained at a level predicted to have anti-tumor
activity based on preclinical models.[1][2]

Q2: What is the mechanism of action for SAR-260301?

SAR-260301 is an orally bioavailable inhibitor of the class | phosphatidylinositol 3-kinase
(PI3K) beta isoform.[3][4] It selectively inhibits PI3K beta kinase activity, which is a key
component of the PIBK/Akt/mTOR signaling pathway.[3][5] Dysregulation of this pathway is
common in many cancers and contributes to tumor cell growth, survival, and resistance to
therapy.[3][5] SAR-260301 was investigated for its potential to induce apoptosis and inhibit
growth in tumor cells with a deficient tumor suppressor protein, PTEN.[3][6]

Q3: What were the key findings from the Phase I clinical trial?
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The first-in-human, Phase | clinical trial (NCT01673737) of SAR-260301 enrolled 21 patients
with advanced solid tumors.[1][2] The study aimed to determine the maximum tolerated dose
(MTD), safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the drug.[1][2]

While the MTD was not reached, the study established an acceptable safety profile.[1][2]
However, the pharmacokinetic analysis revealed that SAR-260301 was rapidly absorbed and
eliminated.[2] This rapid clearance prevented the sustained pathway inhibition necessary for
therapeutic effect.[2]

Troubleshooting and Experimental Guides
Issue: Difficulty in achieving sustained pathway inhibition in preclinical models.
Possible Cause: Rapid metabolic clearance of the compound.

Suggested Approach:

¢ Pharmacokinetic Profiling: Conduct a detailed pharmacokinetic study to determine the half-
life, clearance rate, and bioavailability of the compound.

o Dosing Regimen Optimization: Explore alternative dosing schedules, such as more frequent
administration or a continuous infusion model, to maintain therapeutic concentrations.

« Structural Modification: Consider medicinal chemistry efforts to modify the compound's
structure to reduce its susceptibility to metabolic degradation and improve its
pharmacokinetic properties.

Data Summary

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Parameters for SAR-260301
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Parameter

Value

Notes

Dose Range

100 mg QD to 800 mg BID

21 patients were treated

across 6 dose levels.[2]

Time to Max Concentration

(tmax)

0.5 - 1.5 hours

Rapid absorption.[2]

Effect of Food on Cmax

56% decrease

Food significantly reduced the

maximum concentration.[2]

Effect of Food on AUCtau

22% decrease

Food reduced the total drug

exposure.[2]

pAKT Inhibition Threshold
(60%)

~7 UM (Cmax)

Concentrations required for
significant pathway inhibition.

[2]

pAKT Inhibition Threshold
(80%)

~11 pM (Cmax)

Concentrations required for

robust pathway inhibition.[2]

Sustained Target Inhibition

Not achieved

Concentrations above 7 pM
were not maintained for more
than 2 hours.[2]

Table 2: Summary of Dose-Limiting Toxicities (DLTs) and Adverse Events

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.2564
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.2564
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.2564
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.2564
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.2564
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.2564
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.2564
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Adverse Event Grade Dose Level
Pneumonitis 3 400 mg BID
Gamma-glutamyltransferase

600 mg BID
Increase
Nausea 1/2 Multiple
Vomiting 1/2 Multiple
Diarrhea 1/2 Multiple

The most frequently occurring
treatment-related adverse
events were nausea, vomiting,
and diarrhea (14% each).[1]

Experimental Protocols & Methodologies

Pharmacokinetic (PK) Analysis

» Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)
properties of SAR-260301 in patients.

» Methodology:

o Serial blood samples were collected from patients at pre-defined time points on Day 1 and
Day 28 of the first cycle.[2]

o To assess the effect of food, additional PK sampling was performed in a subset of patients
after a meal in the second cycle.[2]

o Plasma concentrations of SAR-260301 were quantified using a validated analytical
method (e.g., LC-MS/MS).

o Pharmacokinetic parameters such as Cmax, tmax, and AUC were calculated using
standard non-compartmental analysis.

Pharmacodynamic (PD) Analysis
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» Objective: To assess the extent of PI3K pathway inhibition by measuring the phosphorylation
of Akt (pAkt).

o Methodology:

o Platelet samples were collected from patients at pre-dose and multiple post-dose time
points.[2]

o The levels of phosphorylated Akt (pAkt) and total Akt were measured using a quantitative
immunoassay, such as a Meso Scale Discovery (MSD) assay.[2]

o The ratio of pAkt to total Akt was calculated to determine the degree of pathway inhibition.

o The relationship between drug exposure (PK) and pathway inhibition (PD) was modeled to

establish target engagement thresholds.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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